molecular formula C16H12N4S3 B4319127 3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4319127
M. Wt: 356.5 g/mol
InChI Key: RWONCNNRPRKKKM-UHFFFAOYSA-N
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Description

3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a unique combination of sulfur and nitrogen atoms within its structure, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 3-pyridylmethyl chloride with sodium sulfide to form 3-pyridylmethyl sulfide. This intermediate is then reacted with 4-isothiazolecarbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes involved in vital cellular processes, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. Its ability to disrupt microbial cell membranes and inhibit enzymes makes it a promising candidate for the development of new antimicrobial agents .

Properties

IUPAC Name

3,5-bis(pyridin-3-ylmethylsulfanyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S3/c17-7-14-15(21-10-12-3-1-5-18-8-12)20-23-16(14)22-11-13-4-2-6-19-9-13/h1-6,8-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWONCNNRPRKKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C(=NS2)SCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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